molecular formula C7H15NO2S B3149989 1-(2-Methylpropyl)cyclopropane-1-sulfonamide CAS No. 681808-62-8

1-(2-Methylpropyl)cyclopropane-1-sulfonamide

Cat. No.: B3149989
CAS No.: 681808-62-8
M. Wt: 177.27 g/mol
InChI Key: KDKCCUUQAOSEIB-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclopropane-1-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclopropane ring attached to a sulfonamide group, with an isobutyl substituent on the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)cyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method involves the use of sulfonyl chlorides and amines in the presence of a base to form the sulfonamide bond . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methylpropyl)cyclopropane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-sulfonamide: Lacks the isobutyl substituent, leading to different chemical properties and reactivity.

    1-(2-Methylpropyl)cyclopropane-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, resulting in different biological activities.

Uniqueness

1-(2-Methylpropyl)cyclopropane-1-sulfonamide is unique due to the combination of its cyclopropane ring and sulfonamide group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methylpropyl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)5-7(3-4-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCCUUQAOSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 4
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 6
1-(2-Methylpropyl)cyclopropane-1-sulfonamide

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